molecular formula C23H30N4O2 B2765485 N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-67-9

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2765485
CAS No.: 1115876-67-9
M. Wt: 394.519
InChI Key: YMYVLPLVGAEGAN-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazine ring, which is further substituted with a piperidine group and a methylcyclohexyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Scientific Research Applications

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, catalysts, and other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.

    Attachment of the benzamide core: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the methylcyclohexyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares similarities with other benzamide derivatives, pyrazine-containing compounds, and piperidine-substituted molecules.

    Benzamide derivatives: These compounds often exhibit similar amide bond structures and can participate in comparable chemical reactions.

    Pyrazine-containing compounds: The pyrazine ring imparts specific electronic properties, making these compounds useful in various chemical and biological applications.

    Piperidine-substituted molecules: The presence of the piperidine ring can influence the compound’s pharmacological activity and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-5-9-19(10-6-17)26-22(28)18-7-11-20(12-8-18)29-23-21(24-13-14-25-23)27-15-3-2-4-16-27/h7-8,11-14,17,19H,2-6,9-10,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVLPLVGAEGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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